molecular formula C10H14O3 B1614542 (1R,3S)-(-)-Camphoric anhydride CAS No. 595-29-9

(1R,3S)-(-)-Camphoric anhydride

Cat. No.: B1614542
CAS No.: 595-29-9
M. Wt: 182.22 g/mol
InChI Key: VFZDNKRDYPTSTP-ZMMDDIOLSA-N
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Description

(1R,3S)-(-)-Camphoric anhydride is a chiral compound derived from camphoric acid. It is a bicyclic anhydride with significant applications in organic synthesis and stereochemistry. The compound is known for its ability to induce chirality in various chemical reactions, making it a valuable reagent in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,3S)-(-)-Camphoric anhydride can be synthesized from camphoric acid through a dehydration reaction. The process typically involves heating camphoric acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions include:

  • Temperature: 100-150°C
  • Solvent: Acetic anhydride or no solvent
  • Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar dehydration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-(-)-Camphoric anhydride undergoes various chemical reactions, including:

    Hydrolysis: Converts the anhydride back to camphoric acid in the presence of water.

    Esterification: Reacts with alcohols to form camphoric esters.

    Amidation: Reacts with amines to form camphoric amides.

Common Reagents and Conditions:

    Hydrolysis: Water or dilute acids (e.g., hydrochloric acid)

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid)

    Amidation: Amines (e.g., methylamine, ethylamine) and heat

Major Products:

    Hydrolysis: Camphoric acid

    Esterification: Camphoric esters

    Amidation: Camphoric amides

Scientific Research Applications

(1R,3S)-(-)-Camphoric anhydride has diverse applications in scientific research:

    Chemistry: Used as a chiral reagent in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Serves as a building block in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (1R,3S)-(-)-camphoric anhydride involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral centers, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

    (1R,3S)-(+)-Camphoric Anhydride: The enantiomer of (1R,3S)-(-)-camphoric anhydride with similar chemical properties but opposite optical rotation.

    Camphoric Acid: The parent compound from which camphoric anhydride is derived.

    Camphorquinone: Another camphor derivative used in photoinitiators for polymerization reactions.

Uniqueness: this compound is unique due to its specific chiral configuration, which makes it highly effective in inducing chirality in asymmetric synthesis. Its ability to form stable anhydrides and undergo various chemical reactions further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

(1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZDNKRDYPTSTP-LDWIPMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)OC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188070
Record name (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-29-9, 595-30-2
Record name (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Record name Camphoric anhydride, (1R,5S)-
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Record name (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Record name (1R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Record name Dl-camphoric anhydride
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Record name CAMPHORIC ANHYDRIDE, (1R,5S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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